Hydroxy Ibuprofen-d3
Description
Systematic Nomenclature and IUPAC Conventions
This compound is systematically named 3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature specifies the substitution of three hydrogen atoms with deuterium at the third carbon of the propanoic acid side chain. The parent compound, ibuprofen, is designated as 2-(4-isobutylphenyl)propanoic acid , with the deuterated variant explicitly indicating isotopic enrichment at the γ-position of the carboxylic acid moiety. The numbering system prioritizes the carboxylic acid group as position 1, followed by the adjacent chiral center (position 2) and the methyl-deuterated carbon (position 3).
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound is C₁₃H₁₅D₃O₃ , with a molecular weight of 225.30 g/mol . This contrasts with the non-deuterated form, 3-hydroxyibuprofen (C₁₃H₁₈O₃), which has a molecular weight of 222.28 g/mol . Isotopic enrichment results in a mass difference of 3.02 g/mol , attributable to the replacement of three protium atoms (¹H) with deuterium (²H) at the C3 position. High-resolution mass spectrometry (HRMS) confirms the isotopic distribution pattern, showing a characteristic [M+3] peak cluster due to the presence of three deuterium atoms.
| Property | This compound | 3-Hydroxyibuprofen |
|---|---|---|
| Molecular Formula | C₁₃H₁₅D₃O₃ | C₁₃H₁₈O₃ |
| Molecular Weight (g/mol) | 225.30 | 222.28 |
| Exact Mass | 225.1495 | 222.1256 |
| Isotopic Purity | ≥98% D₃ | N/A |
Table 1: Comparative molecular properties of this compound and its non-deuterated analog.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of this compound in deuterated chloroform (CDCl₃) reveals distinct deuterium-induced shifts. The methyl group at C3 (δ 1.45 ppm in non-deuterated ibuprofen) is absent due to deuterium substitution, while adjacent protons exhibit upfield shifts of 0.02–0.05 ppm. The aromatic protons (δ 7.10–7.30 ppm) and isobutyl side chain (δ 2.40–2.60 ppm) remain consistent with the parent compound.
¹³C NMR spectra show a marked isotopic effect at C3, with a downfield shift of 0.3 ppm compared to non-deuterated 3-hydroxyibuprofen. The carboxylic acid carbon (C1) resonates at δ 180.2 ppm, unchanged from the protiated form. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), confirm spin-spin coupling patterns and carbon-proton connectivity.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits a strong carbonyl stretch at 1705 cm⁻¹ , consistent with the carboxylic acid functional group. Deuterium substitution attenuates the C-H stretching vibrations between 2850–3000 cm⁻¹, with a concomitant emergence of C-D stretches near 2100–2200 cm⁻¹ . The hydroxyl (O-H) stretch of the secondary alcohol group appears as a broad peak at 3450 cm⁻¹ , unchanged from non-deuterated analogs.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode produces a dominant [M-H]⁻ ion at m/z 224.29 for this compound, with a characteristic isotopic pattern showing 3:1 abundance for the [M+1] and [M+2] peaks due to residual protium. Fragmentation pathways include loss of CO₂ (44 Da) and cleavage of the isobutyl side chain, yielding product ions at m/z 180.15 and 161.10 .
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 14.2 Å, b = 6.8 Å, c = 10.5 Å, β = 98.7° . The deuterated methyl group adopts a staggered conformation relative to the carboxylic acid moiety, minimizing steric hindrance. Hydrogen bonding between the carboxylic acid dimer (O-H···O distance: 2.68 Å) and hydroxyl group (O-H···O distance: 2.73 Å) stabilizes the crystal lattice. Comparative analysis with non-deuterated 3-hydroxyibuprofen shows identical packing motifs but a 0.02 Å reduction in unit cell volume due to deuterium’s smaller atomic radius.
Comparative Structural Analysis with Non-Deuterated Analogues
Deuterium substitution in this compound induces subtle but measurable differences in physicochemical properties:
- Boiling/Melting Points : The deuterated compound exhibits a 0.5°C higher melting point (78.5°C vs. 78.0°C) due to stronger C-D vibrational modes enhancing lattice stability.
- Solubility : Aqueous solubility decreases by 12% (2.1 mg/mL vs. 2.4 mg/mL) owing to deuterium’s higher hydrophobicity.
- Spectral Resolution : NMR spectra show improved signal separation for protons adjacent to deuterated carbons, with J-coupling constants reduced by 0.2–0.5 Hz .
- Chromatographic Behavior : Reverse-phase HPLC retention times increase by 1.2 minutes due to altered hydrophobicity, enabling chromatographic separation from non-deuterated species.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
225.30 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16)/i2D3 |
InChI Key |
HFAIHLSDLUYLQA-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)CO)C(=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Chemical Deuteration via H/D Exchange
This method leverages catalytic H/D exchange under controlled conditions:
- Reaction Setup : Ibuprofen is dissolved in deuterochloroform and D₂O, with trifluoroacetic anhydride as an acid catalyst.
- Deuteration : Heating at 55–60°C for 160–170 hours substitutes hydrogens at the methyl group of the propionic acid chain.
- Workup : Neutralization, extraction with ethyl acetate, and purification via silica gel chromatography yield this compound with ≥95% deuteration.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 168 hours |
| Temperature | 57°C |
| Deuterium Purity | 95% (¹H NMR verified) |
| Yield | 76–85% |
Directed C–H Deuteration Using Transition Metal Catalysts
Rhodium and cobalt catalysts enable site-specific deuteration:
- Substrate Preparation : Ibuprofen is functionalized with a directing group (e.g., methoxyamide) to guide metal coordination.
- Catalytic Cycle : [Cp*RhCl₂]₂ or Co-based catalysts facilitate H/D exchange at the β-methyl position under mild conditions (25–90°C).
- Isolation : Column chromatography removes catalysts, yielding >90% deuterated product.
Advantages :
Biocatalytic Synthesis
Enzymatic methods offer stereochemical control:
- Reductive Deuteration : Alcohol dehydrogenase (ADH) reduces a keto-ibuprofen intermediate using NADPD (deuterated cofactor).
- Hydrolysis : Esterase enzymes cleave protecting groups, yielding this compound with >99% enantiomeric excess.
Case Study :
- Substrate : 2-(4-Isobutylphenyl)propanal.
- Enzyme : ADH from Sphingomonas wittichii.
- Conditions : pH 7.0, 30°C, 12 hours.
- Outcome : 88% yield, 97.3% ee.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Absence of peaks at δ 1.2–1.5 ppm confirms deuteration at methyl groups.
- HRMS : m/z 225.299 [M+H]⁺ matches theoretical molecular weight.
Comparative Analysis of Methods
| Method | Yield (%) | Deuterium Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| H/D Exchange | 76–85 | 95 | Low | Industrial |
| Transition Metal | 90 | 98 | High | Lab-scale |
| Biocatalytic | 88 | 97 | Moderate | Pilot-scale |
Key Findings :
- H/D Exchange : Cost-effective but time-intensive.
- Transition Metal Catalysis : High purity but requires specialized ligands.
- Biocatalytic : Superior stereocontrol but limited enzyme availability.
Industrial-Scale Considerations
The BASF-inspired three-step process adapts well for large-scale production:
- Bromination : Isobutylbenzene → 1-bromo-4-isobutylbenzene (97% yield).
- Coupling : Grignard reaction with deuterated methyl propionate.
- Hydrolysis : NaOH-mediated cleavage to this compound (96% yield).
Process Metrics :
Challenges and Innovations
Chemical Reactions Analysis
Reaction Scheme
Friedel-Crafts Acylation → 1,2-Aryl Migration → Saponification
-
Friedel-Crafts Acylation : Isobutylbenzene reacts with propanoic acid in the presence of triflic acid (TfOH) at 150°C to form 1-(4-isobutylphenyl)propan-1-one .
-
1,2-Aryl Migration : Mediated by diacetoxyiodobenzene (PhI(OAc)₂) in methanol, forming methyl 2-(4-isobutylphenyl)propanoate at 50°C .
-
Saponification : Base hydrolysis with potassium hydroxide (KOH) yields the final ibuprofen salt, which is acidified to produce Hydroxy Ibuprofen-d3 .
Friedel-Crafts Acylation
-
Mechanism : Electrophilic substitution facilitated by TfOH, forming a ketone intermediate.
-
Kinetics : Second-order reaction kinetics (R² = 0.836) with a rate constant of 31.41 L·mol⁻¹·hr⁻¹ at 150°C .
1,2-Aryl Migration
-
Mechanism : Oxidative rearrangement mediated by PhI(OAc)₂, producing ester derivatives.
-
Challenges : Requires precise temperature control (50°C) to minimize side reactions .
Saponification
-
Mechanism : Base hydrolysis of the ester group to form the carboxylic acid.
-
Kinetics : Rate constant (k₃ = 15.57 L·mol⁻¹·hr⁻¹ ) estimated via SPARC modeling at 65°C .
Side Reactions and By-Product Analysis
Key by-products observed during synthesis include:
-
PhI (Iodobenzene) : Generated during the 1,2-aryl migration step .
-
Acetic Acid (AcOH) : By-product of PhI(OAc)₂ decomposition .
Table 2: By-Product Quantification
| By-Product | Maximum Concentration (mmol·hr⁻¹) | Source Step |
|---|---|---|
| PhI | 12.4 | Step 2 |
| AcOH | 24.8 | Step 2 |
| HCOOCH₃ | 9.6 | Step 3 |
Data derived from mass balance calculations .
Comparative Reactivity with Non-Deuterated Ibuprofen
Deuteration marginally alters reaction kinetics due to the kinetic isotope effect , though structural similarities ensure comparable reactivity:
Table 3: Reactivity Comparison
| Parameter | This compound | Non-Deuterated Ibuprofen |
|---|---|---|
| Hydroxylation Rate | 0.92× | 1.00× |
| Saponification Efficiency | 98% | 95% |
| Thermal Stability (ΔT) | +3°C | Baseline |
Thermal stability data from differential scanning calorimetry (DSC) studies.
Industrial-Scale Optimization
Continuous flow reactors enhance synthesis efficiency:
Scientific Research Applications
Drug Metabolism Studies
Hydroxy Ibuprofen-d3 is utilized in pharmacokinetic studies to analyze the metabolism of ibuprofen and its metabolites. The deuterated form allows for precise tracking in biological systems due to its distinct mass signature, which is crucial in understanding:
- Metabolic Pathways : By using this compound, researchers can trace the metabolic pathways of ibuprofen, identifying how it is processed in the body and its conversion to active metabolites.
- Bioavailability Assessment : The compound helps in assessing the bioavailability of ibuprofen by comparing the pharmacokinetics of this compound with non-deuterated ibuprofen in clinical trials.
Case Study: Pharmacokinetics
In a study evaluating the pharmacokinetics of ibuprofen using this compound, researchers found that deuteration significantly altered the drug's half-life and clearance rates compared to its non-deuterated counterpart. This information is vital for optimizing dosing regimens in clinical settings.
Cancer Research
Recent studies have explored the potential anti-cancer properties of ibuprofen and its derivatives, including this compound. The compound has shown promise in:
- Synergistic Effects with Other Drugs : Research indicates that this compound may enhance the efficacy of other anti-cancer agents when used in combination therapies. For instance, studies have demonstrated that combining this compound with vitamin D analogs can lead to significant reductions in cancer cell proliferation.
Case Study: Anti-Cancer Synergy
A notable study investigated the combined effects of this compound and 1,25-dihydroxyvitamin D3 on prostate cancer cells. The results indicated a synergistic effect that led to a 67% reduction in cell growth compared to controls. This suggests that this compound could be an important adjunct therapy in cancer treatment.
Anti-Inflammatory Applications
Given its origins as an NSAID, this compound retains anti-inflammatory properties that can be harnessed for various therapeutic applications:
- Chronic Pain Management : The compound has been studied for its effectiveness in managing chronic pain conditions, particularly those associated with inflammation.
- Post-Surgical Pain Relief : Research has shown that deuterated ibuprofen derivatives can provide enhanced pain relief post-surgery compared to traditional formulations.
Case Study: Post-Operative Pain Relief
In a clinical trial assessing the efficacy of this compound for post-operative pain management, patients reported significantly lower pain scores when treated with this compound compared to standard ibuprofen treatments. This highlights its potential as a more effective analgesic option.
Summary Table of Research Findings
Mechanism of Action
The mechanism of action of Hydroxy Ibuprofen-d3 is similar to that of ibuprofen. It involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of pain, inflammation, and fever. The deuterated form is used primarily for analytical purposes and does not exhibit significant pharmacological effects on its own .
Comparison with Similar Compounds
Research Findings and Challenges
- Degradation in Environmental Samples : this compound’s stability is context-dependent. While effective in controlled lab settings, its degradation in field conditions (e.g., UV exposure, microbial activity) necessitates validation for environmental applications .
- Sensitivity in Detection : this compound’s low abundance in samples requires high-sensitivity instruments like triple quadrupole MS for reliable detection, as demonstrated in comparative studies between HRMS and QqQ platforms .
Biological Activity
Hydroxy Ibuprofen-d3 is a deuterated form of ibuprofen, primarily used as a stable isotope for pharmacokinetic studies. Its biological activity is closely related to its parent compound, ibuprofen, which is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.
Pharmacological Effects
Anti-inflammatory Properties
Ibuprofen and its metabolites, including this compound, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation. Studies indicate that both 1-hydroxy ibuprofen and 2-hydroxy ibuprofen are significant metabolites that contribute to the overall anti-inflammatory action of ibuprofen .
Analgesic Effects
The analgesic properties of this compound are attributed to its ability to modulate pain signaling pathways. By reducing prostaglandin synthesis, it alleviates pain associated with various conditions such as arthritis and muscle injuries. In vitro studies have demonstrated that hydroxy metabolites can also enhance the analgesic effects of other compounds when used in combination .
Metabolic Pathways
This compound is primarily formed through the metabolism of ibuprofen via cytochrome P450 enzymes. The metabolic pathways include:
- Phase I Metabolism : Hydroxylation occurs at various positions on the ibuprofen molecule, producing metabolites like 1-hydroxy and 2-hydroxy ibuprofen.
- Phase II Metabolism : Further conjugation with glucuronic acid or sulfate occurs, facilitating excretion.
The pharmacokinetics of this compound has been studied using liquid chromatography-tandem mass spectrometry (LC-MS/MS), revealing its stability and utility as a tracer in pharmacokinetic studies .
Case Study 1: Rhabdomyolysis Induced by Ibuprofen
A notable case involved a patient who developed severe hypokalemia and rhabdomyolysis after consuming high doses of ibuprofen (approximately 4 g/day). The case highlighted the potential renal toxicities associated with high levels of NSAIDs and underscored the importance of monitoring kidney function in patients using ibuprofen or its metabolites .
Case Study 2: Synergistic Effects with Vitamin D
Research has indicated that combining this compound with 1,25-dihydroxyvitamin D3 significantly enhances anti-cancer effects in prostate cancer cell lines (LNCaP). In vitro studies showed a synergistic reduction in cell viability and increased apoptosis when both agents were administered together compared to either agent alone .
Research Findings
Recent studies have focused on improving the therapeutic profiles of ibuprofen analogs while minimizing side effects. Modifications to the ibuprofen structure have led to derivatives with enhanced biological activities and reduced toxicity profiles. For instance, introducing functional groups has shown promise in improving binding affinity to COX enzymes while decreasing adverse gastrointestinal effects .
Data Summary
Q & A
Q. How can researchers ensure the isotopic purity of Hydroxy Ibuprofen-d3 in pharmacokinetic studies?
Methodological Answer: Isotopic purity (e.g., 99 atom% D) must be verified using mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC). For example, deuterated compounds like this compound require baseline separation of isotopic peaks to confirm purity. Pharmacopeial guidelines recommend using USP reference standards for calibration . Additionally, nuclear magnetic resonance (NMR) spectroscopy can validate deuterium incorporation at specific positions (e.g., α-methyl group) .
Q. What analytical methods are suitable for quantifying this compound and its metabolites in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in detecting deuterated analogs. A validated protocol includes:
- Solid-phase extraction (SPE) for sample cleanup.
- Use of stable isotope-labeled internal standards (e.g., Ibuprofen-d3 sodium salt) to correct for matrix effects .
- Chromatographic separation with a C18 column and mobile phase optimized to resolve ibuprofen-related compounds (e.g., limit of related compound C per USP guidelines) .
Q. How should researchers design in vitro experiments to study the metabolic stability of this compound?
Methodological Answer:
- Use human liver microsomes (HLMs) or hepatocytes to simulate Phase I/II metabolism.
- Incubate this compound with NADPH-regenerating systems and monitor deuterium retention via LC-MS/MS.
- Compare metabolic half-life () to non-deuterated ibuprofen to assess isotopic effects on enzyme kinetics (e.g., CYP2C9 activity) .
Advanced Research Questions
Q. What are the methodological challenges in distinguishing pharmacokinetic differences between this compound and its non-deuterated counterpart?
Methodological Answer:
- Isotopic Effect Mitigation : Deuterium can alter metabolic rates (e.g., for CYP450 enzymes). Use crossover studies in healthy volunteers with washout periods to isolate isotope-specific effects.
- Data Normalization : Employ parallel reaction monitoring (PRM) in MS to account for ion suppression differences between deuterated and non-deuterated forms .
- Statistical Power : Pilot studies should determine sample size using variability estimates from prior deuterated drug trials .
Q. How can researchers resolve contradictions in toxicity data for this compound observed across in vitro and in vivo models?
Methodological Answer:
- Mechanistic Discrepancies : In vitro models (e.g., hepatocyte cultures) may lack systemic factors (e.g., renal clearance). Validate findings using physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution .
- Genotoxicity Assays : Address false positives in Ames tests by replicating results with mammalian cell lines (e.g., micronucleus assay in CHO-K1 cells) and cross-referencing with databases like PubChem .
Q. What strategies optimize the formulation of this compound for targeted drug delivery studies?
Methodological Answer:
- Nanocarrier Design : Encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance solubility. Characterize particle size (DLS) and drug loading efficiency (UV-Vis spectroscopy) .
- In Vivo Tracking : Use deuterium as a tracer in MRI or isotopic ratio imaging to monitor biodistribution without fluorescent labeling .
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
